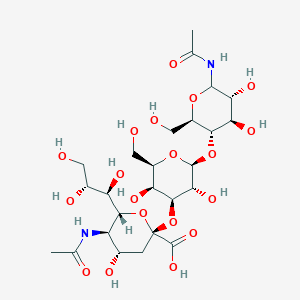

3-Sialyl-N-acetyllactosamine

Übersicht

Beschreibung

LY3177833 ist ein potenter Inhibitor der zellteilungszyklus 7-verwandten Proteinkinase (CDC7) und des phosphorylierten Minichromosomen-Wartungskomplex-Komponenten 2 (pMCM2). CDC7 ist eine Serin/Threonin-Kinase, die eine entscheidende Rolle bei der Initiation der DNA-Replikation spielt. LY3177833 hat in verschiedenen Krebszelllinien und Tiermodellen eine signifikante Antitumoraktivität gezeigt .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von LY3177833 umfasst mehrere Schritte, beginnend mit kommerziell erhältlichen Ausgangsmaterialien. Die wichtigsten Schritte umfassen die Bildung der Kernstruktur durch Cyclisierungsreaktionen, gefolgt von funktionellen Gruppenmodifikationen, um die gewünschten Substituenten einzuführen. Die Reaktionsbedingungen umfassen typischerweise die Verwendung organischer Lösungsmittel, Katalysatoren und kontrollierter Temperaturen, um hohe Ausbeuten und Reinheit zu erzielen .

Industrielle Produktionsmethoden

Die industrielle Produktion von LY3177833 folgt ähnlichen Synthesewegen, ist jedoch für die großtechnische Herstellung optimiert. Dies beinhaltet die Verwendung von automatisierten Reaktoren, kontinuierlichen Verfahren und strengen Qualitätskontrollmaßnahmen, um Konsistenz und Skalierbarkeit zu gewährleisten. Das Endprodukt wird mit Techniken wie Kristallisation, Chromatographie und Umkristallisation gereinigt .

Chemische Reaktionsanalyse

Arten von Reaktionen

LY3177833 unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.

Reduktion: LY3177833 kann reduziert werden, um reduzierte Analoga zu bilden.

Substitution: Die Verbindung kann Substitutionsreaktionen eingehen, um verschiedene funktionelle Gruppen einzuführen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Als Reduktionsmittel werden Natriumborhydrid und Lithiumaluminiumhydrid verwendet.

Substitution: Reagenzien wie Halogene, Alkylierungsmittel und Nucleophile werden unter kontrollierten Bedingungen eingesetzt.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Analoga und Derivate von LY3177833, die hinsichtlich ihrer biologischen Aktivität und potenziellen therapeutischen Anwendungen untersucht werden .

Wissenschaftliche Forschungsanwendungen

LY3177833 hat eine breite Palette von wissenschaftlichen Forschungsanwendungen, darunter:

Chemie: Als Werkzeugverbindung verwendet, um die Rolle von CDC7 bei der DNA-Replikation und der Zellzyklusregulation zu untersuchen.

Biologie: In der Forschung eingesetzt, um die Mechanismen der Zellproliferation, Seneszenz und Apoptose zu verstehen.

Medizin: Als potenzieller Antikrebswirkstoff untersucht, insbesondere bei Krebsarten mit hochreguliertem CDC7-Ausdruck.

Industrie: Bei der Entwicklung neuer Therapeutika und als Referenzverbindung bei der Medikamentenentwicklung eingesetzt

Wirkmechanismus

LY3177833 entfaltet seine Wirkung, indem es CDC7 hemmt, das für die Initiation der DNA-Replikation essentiell ist. Durch die Blockierung der CDC7-Aktivität verhindert LY3177833 die Phosphorylierung von pMCM2, was zu einem Zellzyklusarrest und einer Induktion von Seneszenz in Krebszellen führt. Dieser Mechanismus ist besonders effektiv bei TP53-mutierten Krebszellen, bei denen LY3177833 einen seneszenten Phänotyp induziert und die Zellproliferation beeinträchtigt .

Analyse Chemischer Reaktionen

Types of Reactions

LY3177833 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: LY3177833 can be reduced to form reduced analogs.

Substitution: The compound can undergo substitution reactions to introduce different functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions include various analogs and derivatives of LY3177833, which are studied for their biological activity and potential therapeutic applications .

Wissenschaftliche Forschungsanwendungen

Biomedical Research Applications

1. Anti-Angiogenesis

3-Sialyl-N-acetyllactosamine has been shown to inhibit angiogenesis, the process through which new blood vessels form from existing ones. A study demonstrated that 3-SL suppresses the phosphorylation of vascular endothelial growth factor receptor 2 (VEGFR-2), leading to decreased activation of downstream signaling pathways such as ERK, Akt, and p38 in human umbilical vein endothelial cells (HUVECs) stimulated by VEGF. This inhibition resulted in reduced proliferation, migration, and tube formation of endothelial cells, indicating a potential application in cancer therapy by limiting tumor growth through anti-angiogenic mechanisms .

2. Interaction with Siglec Proteins

3-SL interacts with sialic acid-binding immunoglobulin-like lectins (siglecs), which are important for cell-cell interactions and immune responses. This interaction may play a role in modulating immune responses during infections or inflammatory processes. For instance, streptococcal siglec-like adhesins have been shown to recognize sialylated glycans such as 3-SL, suggesting its involvement in bacterial adherence and pathogenesis .

3. Glycan-Protein Interactions

The ability of 3-SL to bind specific proteins makes it valuable for studying glycan-protein interactions. Research has utilized biotinylated derivatives of sialylated oligosaccharides for analyzing their interactions with various glycan-binding proteins, which could lead to insights into cell signaling and immune modulation .

Therapeutic Applications

1. Cancer Treatment

Given its anti-angiogenic properties, 3-SL holds promise as a therapeutic agent in cancer treatment. In vivo studies have shown that administration of 3-SL significantly reduces tumor growth in models of Lewis lung carcinoma and CT26 colon cancer by inhibiting angiogenesis . This suggests that 3-SL could be developed into a novel anti-cancer drug.

2. Immunomodulation

The interaction of 3-SL with siglecs can influence immune cell activity, potentially leading to applications in immunotherapy. By modulating the immune response through targeted delivery of 3-SL or its derivatives, it may be possible to enhance the efficacy of vaccines or treat autoimmune diseases .

Food Science Applications

1. Functional Food Ingredients

In food science, 3-SL is being explored as a functional ingredient due to its prebiotic effects and potential health benefits. Its presence in human milk oligosaccharides (HMOs) suggests that it may support gut health and immune function in infants. Research is ongoing into the incorporation of sialylated oligosaccharides like 3-SL into infant formulas to mimic the protective effects found in breast milk .

Summary Table of Applications

Wirkmechanismus

LY3177833 exerts its effects by inhibiting CDC7, which is essential for the initiation of DNA replication. By blocking CDC7 activity, LY3177833 prevents the phosphorylation of pMCM2, leading to cell cycle arrest and induction of senescence in cancer cells. This mechanism is particularly effective in TP53 mutant cancer cells, where LY3177833 induces a senescent phenotype and impairs cell proliferation .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

TAK-931: Ein weiterer CDC7-Inhibitor mit ähnlicher Antitumoraktivität.

SRA141: Ein CDC7-Inhibitor mit einer anderen chemischen Struktur, aber ähnlichen biologischen Wirkungen.

Einzigartigkeit von LY3177833

LY3177833 ist aufgrund seiner hohen Potenz und Selektivität für CDC7 einzigartig, mit einem IC50-Wert von 3,3 Nanomolar. Es zeigt auch eine signifikante Antitumoraktivität in verschiedenen Krebsmodellen, was es zu einem vielversprechenden Kandidaten für die weitere Entwicklung als Antikrebsmittel macht .

Biologische Aktivität

3-Sialyl-N-acetyllactosamine (3SL) is a sialylated oligosaccharide that has garnered attention due to its significant biological activities, particularly in the context of cell signaling, angiogenesis, and neuronal development. This article delves into the biological activities of 3SL, supported by various studies and findings.

Structure and Properties

This compound is characterized by the presence of a sialic acid residue linked to N-acetyllactosamine. The sialic acid moiety is crucial for its interaction with various receptors and biological pathways.

1. Anti-Angiogenic Properties

One of the prominent biological activities of 3SL is its role in inhibiting angiogenesis, which is the formation of new blood vessels. A study demonstrated that 3SL effectively suppressed Vascular Endothelial Growth Factor (VEGF)-stimulated growth, migration, and tube formation of Human Umbilical Vein Endothelial Cells (HUVECs) in a dose-dependent manner. The mechanism involves:

- Inhibition of VEGFR-2 Activation : 3SL directly interacts with the extracellular domain of VEGFR-2, preventing its phosphorylation and subsequent activation of downstream signaling pathways such as ERK, Akt, and p38 .

- Reduction in Capillary Formation : Treatment with 3SL significantly decreased the formation of capillary-like structures in vitro, indicating its potential as an anti-angiogenic agent .

2. Neurite Outgrowth Modulation

Research has indicated that 3SL plays a role in neuronal development by influencing neurite outgrowth. Sialic acid residues are known to interact with myelin-associated glycoproteins (MAG), which are critical for neuronal signaling. The presence of α2,3-sialylated glycans like 3SL has been shown to promote neurite outgrowth in cultured neurons . This interaction is vital for:

- Neuronal Adhesion : Sialylated glycans enhance the adhesion properties of neurons to substrates, facilitating growth and differentiation.

- Inhibition of Neurite Growth : Removal or mutation of sialic acid binding sites can reverse MAG-mediated inhibition of neurite outgrowth, emphasizing the importance of sialylation in neural development .

3. Interaction with Galectins

3SL has been studied for its binding affinity to galectins, particularly galectin-3 (hGal-3). This interaction is significant for various cellular processes including cell adhesion and signaling:

- Binding Affinity : Isothermal titration calorimetry studies revealed that 3SL binds to hGal-3 with a dissociation constant (Kd) indicating a strong interaction compared to other analogs .

- Functional Implications : The binding of 3SL to galectins may influence cellular responses such as apoptosis and immune modulation.

Case Study 1: Angiogenesis Inhibition

A detailed study assessed the effects of 3SL on HUVECs under VEGF stimulation. The findings indicated that:

| Treatment | Effect on Cell Proliferation | Effect on Tube Formation | Effect on Migration |

|---|---|---|---|

| Control | Baseline | High | High |

| 3SL Low | Moderate inhibition | Moderate inhibition | Moderate inhibition |

| 3SL High | Significant inhibition | Significant inhibition | Significant inhibition |

The data suggest that higher concentrations of 3SL lead to more pronounced anti-angiogenic effects.

Case Study 2: Neurite Outgrowth

In another study focusing on neuronal cells, the application of 3SL resulted in enhanced neurite length compared to control groups lacking sialylation:

| Neuronal Type | Average Neurite Length (µm) | Control Group (No 3SL) |

|---|---|---|

| Cerebellar Neurons | 150 ± 10 | 80 ± 5 |

| Hippocampal Neurons | 120 ± 8 | 70 ± 4 |

These results highlight the potential therapeutic applications of sialylated compounds in neuroregenerative medicine.

Eigenschaften

IUPAC Name |

(2R,4S,5R,6R)-5-acetamido-2-[(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R)-6-acetamido-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H42N2O19/c1-7(31)26-13-9(33)3-25(24(40)41,45-20(13)14(35)10(34)4-28)46-21-15(36)11(5-29)43-23(18(21)39)44-19-12(6-30)42-22(27-8(2)32)17(38)16(19)37/h9-23,28-30,33-39H,3-6H2,1-2H3,(H,26,31)(H,27,32)(H,40,41)/t9-,10+,11+,12+,13+,14+,15-,16+,17+,18+,19+,20+,21-,22?,23-,25+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUNVSYPDCXFGLB-KROWHOKKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OC2C(C(OC(C2O)OC3C(OC(C(C3O)O)NC(=O)C)CO)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H](C[C@](O[C@H]1[C@@H]([C@@H](CO)O)O)(C(=O)O)O[C@H]2[C@H]([C@H](O[C@H]([C@@H]2O)O[C@@H]3[C@H](OC([C@@H]([C@H]3O)O)NC(=O)C)CO)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H42N2O19 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90583978 | |

| Record name | (2R,4S,5R,6R)-5-acetamido-2-[(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R)-6-acetamido-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90583978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

674.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 3-Sialyl-N-acetyllactosamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006581 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

102490-37-9, 81693-22-3 | |

| Record name | (2R,4S,5R,6R)-5-acetamido-2-[(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R)-6-acetamido-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90583978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Sialyl-N-acetyllactosamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006581 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.